β-ナフトフラバノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

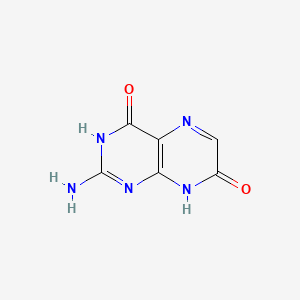

Beta-Naphthoflavanone, also known as 5,6-benzoflavone, is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs), and may be a chemopreventive agent . It is an extended flavonoid resulting from the formal fusion of a benzene ring with the f side of flavone .

Molecular Structure Analysis

The molecular formula of beta-Naphthoflavanone is C19H12O2 . The molecular weight is 272.3 g/mol .Physical And Chemical Properties Analysis

The molecular formula of beta-Naphthoflavanone is C19H12O2 . The molecular weight is 272.3 g/mol .科学的研究の応用

骨芽細胞分化と骨修復

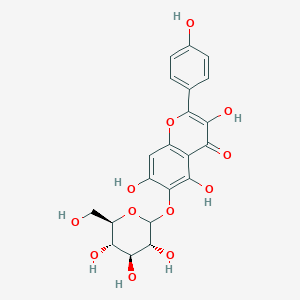

BNFは、ヒト脂肪由来幹細胞からの骨芽細胞分化を促進することが示されており、骨修復と再生に不可欠です。それはアルカリフォスファターゼ活性と細胞増殖を有意に増加させ、大規模骨欠損(LVBD)の治療における可能性を示しています。 この用途は、特にLVBDの修復が大きな課題である整形外科および顎顔面外科に関連しています {svg_1}.

脂肪生成抑制

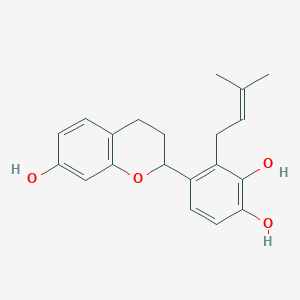

骨芽細胞分化を促進することに加えて、BNFは脂肪生成も抑制します。 この二重作用により、BNFは、特に脂肪生成を制御する必要がある肥満および代謝性疾患のコンテキストにおいて、幹細胞分化経路のモジュレーションを必要とする治療法に有望な薬剤となります {svg_2}.

放射線防御作用と抗酸化作用

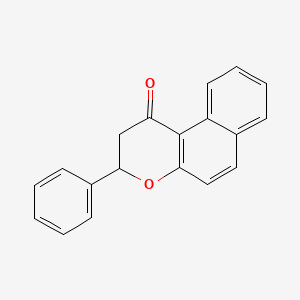

BNFは、アリール炭化水素受容体(AhR)を活性化し、抗酸化特性を示します。マウスでは、細胞生存率の向上、アポトーシスの抑制、およびDNA鎖切断の減少により、放射線誘発性腸管損傷を軽減することが判明しています。 これは、BNFが放射線療法の有害な影響を軽減するための放射線防御剤として使用できることを示唆しています {svg_3}.

STAT3経路の調節

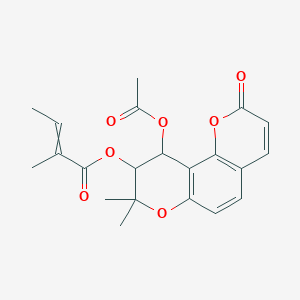

STAT3経路は、細胞増殖やアポトーシスなど、さまざまな細胞プロセスに関与しています。BNF処理により、リン酸化STAT3のレベルが有意に低下し、この経路の調節における役割が示唆されます。 これは、STAT3経路が調節不全になっている病気(特定のがんなど)に影響を与える可能性があります {svg_4}.

食品由来発がん物質の遺伝毒性への影響

BNFは、食品由来発がん物質の遺伝毒性への影響について研究されています。それはこれらの発がん物質の代謝に影響を与え、それらの遺伝毒性効果を潜在的に低下させる可能性があります。 この用途は、特に予防的腫瘍学とがんリスクの軽減を目的とした食事介入に関連しています {svg_5}.

作用機序

The mechanism of action of beta-Naphthoflavanone is not yet fully understood. However, it is believed to involve the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine, which has a range of effects on the central nervous system, including increased arousal and alertness. In addition, beta-Naphthoflavanone has been found to act as an anti-inflammatory agent, as well as an antioxidant.

Biochemical and Physiological Effects

Beta-Naphthoflavanone has been found to have a range of biochemical and physiological effects. In pharmacology, beta-Naphthoflavanone has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of the neurotransmitter acetylcholine. In physiology, beta-Naphthoflavanone has been found to have effects on the cardiovascular system, as well as the central nervous system.

実験室実験の利点と制限

The use of beta-Naphthoflavanone in lab experiments has several advantages. It is a readily available starting material, and it can be synthesized in a range of yields. In addition, beta-Naphthoflavanone has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on the body. However, there are also some limitations to using beta-Naphthoflavanone in lab experiments. It has a relatively short shelf life, and it is sensitive to light and heat, making it difficult to store and transport. In addition, it is not always easy to obtain a pure sample of beta-Naphthoflavanone.

将来の方向性

There are a number of potential future directions for research on beta-Naphthoflavanone. One area of research is to further investigate the biochemical and physiological effects of beta-Naphthoflavanone, in order to better understand its potential therapeutic applications. Another area of research is to explore the potential of beta-Naphthoflavanone as a drug delivery system, as it has been found to be effective in delivering drugs to specific target sites in the body. In addition, further research could be done on the synthesis of beta-Naphthoflavanone, in order to increase the yield and purity of the compound. Finally, more research could be done on the storage and transport of beta-Naphthoflavanone, in order to make it easier to use in lab experiments.

合成法

Beta-Naphthoflavanone can be synthesized from readily available starting materials using several methods. The most common method is the Claisen-Schmidt condensation of naphthol and benzaldehyde, followed by a Friedel-Crafts acylation with acetic anhydride. This method has been used to synthesize beta-Naphthoflavanone in a range of yields, from 30-90%. Other methods of synthesis include the reaction of naphthol and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid, and the reaction of naphthol and acetophenone in the presence of a base catalyst, such as sodium hydroxide.

Safety and Hazards

When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .

特性

IUPAC Name |

3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWSWGKXWMYSLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid](/img/structure/B600528.png)

![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)